2-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetic acid
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Overview
Description
2-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetic acid is a chemical compound that features a pyrimidine ring substituted with a propan-2-yl group and an oxo group at specific positions. This compound also contains a sulfanyl group attached to an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using suitable alkylating agents.
Oxidation to Form the Oxo Group: The oxo group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol-containing reagents.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Hydroxyl Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-oxo-6-methyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid
- 2-[(4-oxo-6-ethyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid
- 2-[(4-oxo-6-isopropyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid
Uniqueness
2-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group and the sulfanyl acetic acid moiety differentiates it from other similar compounds, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-[(4-oxo-6-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-5(2)6-3-7(12)11-9(10-6)15-4-8(13)14/h3,5H,4H2,1-2H3,(H,13,14)(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSYMAZROFACBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N=C(N1)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=O)N=C(N1)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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